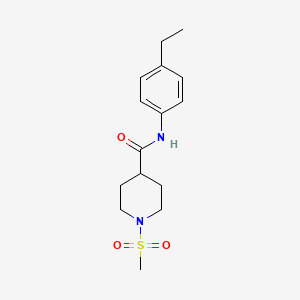

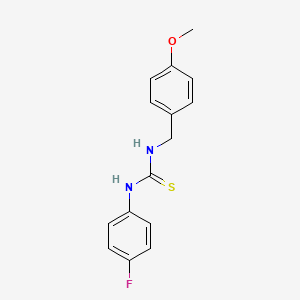

N~1~-(2-methoxy-5-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N~1~-(2-methoxy-5-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as MMPSI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl-containing amino acids and has been shown to exhibit promising pharmacological properties.

科学研究应用

ROS Signaling in Plants

The scaffold protein receptor for Activated C Kinase1 (RACK1) plays a crucial role in plants, regulating various aspects such as seed germination, growth, environmental stress responses, and flowering . Recent studies have revealed that RACK1 is associated with NADPH-dependent reactive oxygen species (ROS) signaling in plants. ROS, acting as a double-edged sword, can modulate several developmental pathways. Perturbing the balance of ROS induced by RACK1 expression can have physiological consequences. For instance, overexpression of OsRACK1B (a specific isoform of RACK1) in rice leads to reduced pollen viability, defective anther dehiscence, and abnormal spikelet morphology, resulting in partial spikelet sterility. Microscopic observations reveal abnormalities in mature pollen grains, including altered exine and intine structures and decreased starch granules. Elevated hydrogen peroxide (H~2~O~2~) levels are observed in leaves and roots of transgenic OsRACK1B-overexpressing plants, which can be reversed by NADPH oxidase inhibition. Differential expression of antioxidant enzyme-related genes suggests a homeostatic mechanism for H2O2 production and antioxidant activity .

Thylakoid Disassembly and Chlorophyll Degradation

In crop and model plants, a regulatory protein called stay-green (SGR) or NYE1 is involved in thylakoid photosystem disassembly and chlorophyll degradation during senescence . While the direct link to CBKinase1_002690 is not explicitly mentioned, understanding its impact on chlorophyll metabolism and senescence-related processes could be relevant.

Signaling Downstream of Pattern Recognition Receptors (PRRs)

The receptor-like cytoplasmic kinase BOTRYTIS-INDUCED KINASE 1 (BIK1) functions as a signaling hub downstream of multiple PRRs in plants . Although not directly related to CBKinase1_002690, exploring potential interactions or cross-talk between BIK1 and CBKinase1_002690 could provide insights into immune responses and stress signaling pathways.

作用机制

Target of Action

CBKinase1_002690, also known as BRD-K34431597-001-01-9, CBKinase1_015090, or N1-(2-methoxy-5-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, is a compound that targets the Casein Kinase 1 (CK1) family . The CK1 family is known to phosphorylate key regulatory molecules involved in various cellular processes such as the cell cycle, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

It is known that ck1 isoforms regulate key signaling pathways critically involved in tumor progression . Therefore, it is plausible that CBKinase1_002690 interacts with CK1 isoforms to modulate these pathways, potentially altering the progression of certain diseases.

Biochemical Pathways

The CK1 family, the target of CBKinase1_002690, is involved in several biochemical pathways. These include pathways related to cell cycle regulation, transcription and translation processes, cytoskeleton structure maintenance, cell-cell adhesion, and receptor-coupled signal transduction . By interacting with CK1, CBKinase1_002690 may influence these pathways, leading to downstream effects on cellular functions.

Result of Action

The molecular and cellular effects of CBKinase1_002690’s action are likely to be diverse, given the wide range of processes regulated by CK1. These effects could include changes in cell cycle progression, gene expression, cytoskeleton structure, cell adhesion, and signal transduction . .

属性

IUPAC Name |

2-[benzenesulfonyl(methyl)amino]-N-(2-methoxy-5-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-13-9-10-16(23-3)15(11-13)18-17(20)12-19(2)24(21,22)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAESJSJADLOMOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-isopropylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5756977.png)

![ethyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate](/img/structure/B5756978.png)

![5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5756989.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-2-furamide](/img/structure/B5757007.png)

![3-[(2-fluorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5757010.png)

![2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5757019.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5757034.png)

![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5757042.png)